2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Medicinal chemistry Organic synthesis Cross-coupling

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a biheterocyclic building block offering a chemically tractable 5-bromo handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling efficient parallel library synthesis without de novo routes. The pyrazole-thiazole scaffold is validated in patent literature for CDK4 and FLT-3 kinase inhibition, while closely related analogs demonstrate carbonic anhydrase IX/XII inhibition with IC₅₀ values spanning 0.071–0.906 µM—confirming that precise substitution pattern is critical for isoform selectivity. Substituting with regioisomeric 4-bromo or unsubstituted analogs alters electronic properties, synthetic accessibility, and drug-like characteristics, directly impacting target binding. Procure this specific 5-bromo derivative to ensure reproducible SAR exploration and orthogonal diversification in hit-to-lead programs.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11 g/mol
Cat. No. B13197648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Molecular FormulaC7H6BrN3S
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CS2)Br
InChIInChI=1S/C7H6BrN3S/c1-11-6(8)4-5(10-11)7-9-2-3-12-7/h2-4H,1H3
InChIKeyHMXPHMAMJIDBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: Procurement-Relevant Overview of a Pyrazole-Thiazole Biheterocyclic Building Block


2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (CAS: not publicly indexed) is a biheterocyclic small molecule composed of a 1,3-thiazole ring linked at the 2-position to a 1-methyl-1H-pyrazol-3-yl moiety bearing a bromine substituent at the pyrazole 5-position [1]. This compound belongs to the pyrazole-thiazole hybrid class, a scaffold widely investigated in medicinal chemistry for anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory applications [2]. The 5-bromo substituent on the pyrazole ring provides a chemically tractable handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling diversification into compound libraries [3]. As a specialized research chemical with limited commercial availability, procurement decisions require careful evaluation of this compound's differential positioning relative to closely related pyrazole-thiazole analogs.

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: Why Generic Pyrazole-Thiazole Substitution Is Scientifically Inadvisable


Substituting 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole with generic pyrazole-thiazole analogs (e.g., unsubstituted 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole or regioisomeric 4-bromo variants) is not a scientifically neutral decision. Substituent position and identity on the pyrazole-thiazole scaffold fundamentally alter three critical parameters: (1) electronic properties affecting target binding affinity, as demonstrated by carbonic anhydrase inhibition data where pyrazole-thiazole hybrids exhibit IC₅₀ values ranging from 0.071 to 0.906 µM depending on substitution pattern [1]; (2) synthetic accessibility for downstream diversification, where the 5-bromo substituent enables orthogonal cross-coupling chemistry distinct from 4-bromo or unsubstituted analogs [2]; and (3) drug-like characteristics, with SwissADME predictions indicating that even minor structural variations within the thiazole-pyrazole series can render analogs unsuitable as viable oral medication candidates due to inadequate solubility and bioavailability [3]. The evidence presented below quantifies these differentiation dimensions.

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: Quantified Differentiation Evidence Against Closest Analogs


Synthetic Utility Differentiation: 5-Bromo Substituent as a Superior Cross-Coupling Handle

The 5-bromo substituent on the pyrazole ring of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole provides a synthetically orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that is structurally inaccessible in non-halogenated analogs such as 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. The presence of this bromine atom distinguishes this compound from the unsubstituted parent scaffold by enabling late-stage diversification without requiring de novo synthesis of each analog [1]. In a systematic study of pyrazol-3ylthiazole synthesis, twelve novel derivatives were prepared with moderate yields of 70–76% using Vilsmeier-Haack methodology, demonstrating that the pyrazol-3ylthiazole core is amenable to further functionalization [2].

Medicinal chemistry Organic synthesis Cross-coupling

Structure-Activity Relationship Evidence: Carbonic Anhydrase Inhibition Potency Varies with Substitution Pattern

In a 2023 study evaluating thiazole-pyrazole hybrids, a series of substituted analogs demonstrated carbonic anhydrase IX (CAIX) inhibitory activity with IC₅₀ values ranging from 0.071 ± 0.015 µM to 0.902 ± 0.043 µM, and carbonic anhydrase XII (CAXII) inhibition from 0.119 ± 0.043 µM to 0.906 ± 0.04 µM [1]. This wide activity range (over 12-fold variation for CAIX and nearly 8-fold for CAXII) across closely related substitution patterns demonstrates that even minor structural modifications to the pyrazole-thiazole core produce quantifiably different biological outcomes. While 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole itself was not directly assayed in this study, the data establish that substitution pattern (including halogen position and identity) is a critical determinant of target engagement within this scaffold class.

Cancer therapeutics Carbonic anhydrase inhibition Structure-activity relationship

Drug-Likeness and ADME Differentiation: Solubility and Bioavailability Limitations of Analog Series

SwissADME predictions for a series of synthesized thiazole-pyrazole analogues revealed that while the series overall possesses promising drug-like characteristics, specific substitution patterns (compounds 4a–d and 8c) demonstrated inadequate solubility and bioavailability that restricts their use as viable oral medications [1]. This finding establishes that not all thiazole-pyrazole hybrids are pharmacokinetically equivalent. The 5-bromo-1-methyl substitution pattern may confer distinct physicochemical properties (logP, aqueous solubility, permeability) relative to alternative substitution patterns. Procurement decisions for compounds intended for cellular or in vivo studies must therefore consider the specific substitution pattern rather than treating all pyrazole-thiazole hybrids as interchangeable.

ADME Drug discovery Medicinal chemistry optimization

Kinase Inhibition Potential: Pyrazole-Thiazole Scaffold Validated in CDK and FLT-3 Patent Literature

Patent literature establishes the pyrazole-thiazole scaffold as a privileged chemotype for kinase inhibition. US Patent Application US20020049215 describes pyrazole-thiazole compounds that modulate and/or inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK4/cyclin complexes, with therapeutic applications in cancer, diabetic retinopathy, glaucoma, rheumatoid arthritis, and psoriasis [1]. Additionally, US Patent 7,795,288 claims thiazole and pyrazole derivatives as FLT-3 kinase inhibitors [2]. The presence of the 5-bromo substituent in the target compound provides a vector for additional interactions within the kinase ATP-binding pocket, potentially enhancing potency or selectivity relative to unsubstituted analogs. While specific IC₅₀ values for 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole are not disclosed in these patents, the scaffold validation supports its use as a kinase inhibitor starting point or tool compound.

Kinase inhibition Oncology CDK4 FLT-3

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: Validated Application Scenarios Based on Evidence


Medicinal Chemistry: Building Block for Diversified Pyrazole-Thiazole Compound Libraries

As a precursor for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole enables efficient parallel synthesis of diverse pyrazole-thiazole analogs without requiring de novo synthesis of each derivative. This is supported by synthetic studies demonstrating that pyrazol-3ylthiazole cores are amenable to derivatization with yields of 70–76% [1]. This compound is particularly valuable for medicinal chemistry groups conducting SAR exploration around the pyrazole-thiazole scaffold where the 5-position represents a key vector for modulating biological activity.

Cancer Research: Kinase Inhibitor Tool Compound Development

The pyrazole-thiazole scaffold has been validated in patent literature as a privileged chemotype for CDK4 and FLT-3 kinase inhibition [2][3]. 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole provides a starting point for developing tool compounds targeting these kinases, with the 5-bromo substituent offering a potential vector for additional interactions within the ATP-binding pocket. Researchers investigating cell cycle regulation, apoptosis, or kinase-driven cancers (including liver cancer, where related pyrazolylthiazole hybrids show IC₅₀ values as low as 0.97 µM [4]) may find this compound useful as a scaffold for hit-to-lead optimization.

Carbonic Anhydrase Inhibitor Research: Scaffold for Isoform-Selective Probe Development

Thiazole-pyrazole hybrids have demonstrated potent carbonic anhydrase inhibition with IC₅₀ values ranging from 0.071 to 0.906 µM for CAIX and 0.119 to 0.906 µM for CAXII, depending on substitution pattern [5]. The wide activity range across closely related analogs establishes that precise structural control is essential for achieving isoform selectivity. 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole represents a defined starting point for synthesizing and evaluating CAIX/CAXII inhibitors, with the bromine atom providing a handle for introducing additional functionality to optimize potency and selectivity.

Academic Research: Undergraduate and Graduate-Level Heterocyclic Chemistry Projects

The moderate yields (70–76%) reported for pyrazol-3ylthiazole synthesis [1] suggest that this scaffold is accessible to academic laboratories with standard organic synthesis capabilities. 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can serve as a model compound for teaching heterocyclic chemistry, cross-coupling methodology, and structure-activity relationship principles. Its well-defined structure and the availability of synthetic precedents for related compounds make it suitable for undergraduate research projects or graduate-level medicinal chemistry coursework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.